BenchChemオンラインストアへようこそ!

3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine (CAS 633303-87-4) is a 3-substituted 7-azaindole derivative bearing a phenylthioether moiety at the C3 position of the pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₃H₁₀N₂S with a molecular weight of 226.30 g/mol and a computed XLogP of 3.4.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 633303-87-4
Cat. No. B8676452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine
CAS633303-87-4
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CNC3=C2C=CC=N3
InChIInChI=1S/C13H10N2S/c1-2-5-10(6-3-1)16-12-9-15-13-11(12)7-4-8-14-13/h1-9H,(H,14,15)
InChIKeyOCUSABBKPFOIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine (CAS 633303-87-4): Chemical Class, Core Properties, and Procurement Context


3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine (CAS 633303-87-4) is a 3-substituted 7-azaindole derivative bearing a phenylthioether moiety at the C3 position of the pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₃H₁₀N₂S with a molecular weight of 226.30 g/mol and a computed XLogP of 3.4 [1]. The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, which is a privileged heterocyclic framework in kinase inhibitor drug discovery, having yielded FDA-approved agents such as vemurafenib [2]. The phenylthio substituent distinguishes this compound from other 3-substituted 7-azaindoles by providing a divalent sulfur linker that is redox-tunable—capable of existing as a thioether (−S−), sulfoxide (−SO−), or sulfone (−SO₂−), thereby enabling orthogonal chemical diversification that simpler alkyl or halo substituents cannot support [3]. The compound has been crystallographically characterized, with single-crystal X-ray diffraction data deposited in the Crystallography Open Database, confirming its solid-state molecular geometry [1].

Why 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Other 3-Substituted 7-Azaindoles Without Altering Synthetic Outcomes


Within the 1H-pyrrolo[2,3-b]pyridine scaffold family, the identity of the C3 substituent exerts profound influence on both downstream synthetic accessibility and biological target engagement. The phenylthio group at C3 is not merely a placeholder—its divalent sulfur atom introduces a tunable oxidation ladder (thioether → sulfoxide → sulfone) that permits sequential, chemoselective diversification inaccessible to 3-halo, 3-alkyl, or 3-aryl analogs [1]. For instance, the closest oxidized congener, 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 633303-90-9), possesses markedly different electronic character (electron-withdrawing SO₂ vs. electron-donating S), hydrogen-bond acceptor capacity (2 HBAs for the sulfone vs. 1 for the thioether on the substituent), and computed polarity (PSA increase upon oxidation), such that the two compounds are not functionally interchangeable in structure–activity relationship (SAR) campaigns [2]. Furthermore, N-unsubstituted 7-azaindoles with C3-thioether linkages have been explicitly claimed as key intermediates in patent families targeting Janus kinases (JAK), FGFR, and c-Met, where the thioether serves as a precursor for late-stage oxidation or as a metabolic soft spot for pro-drug design [1][3]. Generic substitution with a 3-halo or 3-unsubstituted 7-azaindole would eliminate these redox-dependent synthetic options and alter the electronic and steric profile of any derived final compound, potentially invalidating established SAR relationships.

Quantitative Differentiation Evidence for 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Thioether vs. Sulfone Oxidation State: Physicochemical Property Divergence Between 3-(Phenylthio)- and 3-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The target compound (thioether, CAS 633303-87-4) and its closest commercially available analog 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (sulfone, CAS 633303-90-9) differ by two oxygen atoms at the sulfur center, producing a fundamental change in physicochemical properties. The thioether has a molecular weight of 226.30 g/mol and a computed XLogP of 3.4, whereas the sulfone analog has a molecular weight of 258.30 g/mol and an expected lower XLogP due to the polar SO₂ group [1]. The topological polar surface area (tPSA) of the thioether is 54 Ų (with the sulfur contributing minimally), while the sulfone's tPSA increases substantially owing to two additional hydrogen-bond acceptor oxygen atoms, altering membrane permeability predictions [1]. This property divergence means the two compounds occupy different regions of drug-like chemical space and cannot be substituted for one another in lead optimization without re-optimizing ADME parameters [2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Crystallographically Verified Solid-State Structure as a Quality Assurance Differentiator vs. Non-Characterized Analogs

The target compound has a fully solved and deposited single-crystal X-ray diffraction structure (monoclinic, space group P2₁/n, a = 5.8840 Å, b = 8.0198 Å, c = 24.297 Å, β = 95.847°, Z = 4) as reported by Liu et al. (2019) and deposited in the Crystallography Open Database [1]. This provides unambiguous atomic-level confirmation of molecular identity, conformation, and packing. In contrast, the sulfone analog (CAS 633303-90-9) and the 5-bromo derivative (CAS 918511-67-8) lack publicly available crystal structures, meaning their solid-state identity relies solely on spectroscopic methods (NMR, MS) which cannot resolve conformational details or polymorphism . For procurement decisions where solid-form consistency is critical—such as co-crystal screening, formulation development, or structure-based drug design—the availability of a solved crystal structure reduces the risk of batch-to-batch conformational variability and provides validated geometric parameters for computational docking studies.

Structural chemistry Quality control Crystallography

Redox-Tunable Thioether Handle Enables Orthogonal Synthetic Diversification Not Possible with 3-Halo or 3-Unsubstituted 7-Azaindoles

The phenylthioether at C3 provides a chemically addressable sulfur center capable of undergoing selective oxidation to sulfoxide (−SO−) or sulfone (−SO₂−) under mild conditions without affecting the pyrrolopyridine core, as documented in the patent literature describing substituted 1H-pyrrolo[2,3-b]pyridines as pharmaceutical intermediates [1]. This redox tunability allows a single building block to generate three distinct oxidation states, each with different electronic, steric, and hydrogen-bonding profiles, enabling systematic SAR exploration from one procurement event. By contrast, 3-bromo-1H-pyrrolo[2,3-b]pyridine, 3-chloro-1H-pyrrolo[2,3-b]pyridine, or unsubstituted 7-azaindole offer only cross-coupling or electrophilic substitution pathways that cannot replicate the sequential oxidation strategy. The synthesis of this compound from methyl phenyl sulfoxide and 1H-pyrrolo[2,3-b]pyridine via a Pummerer-type deoxygenative chalcogenation has been demonstrated at multi-gram scale, confirming scalable access [2].

Synthetic chemistry Late-stage functionalization Parallel library synthesis

Patent-Cited Utility as a Key Intermediate in Multi-Target Kinase Inhibitor Programs (JAK, FGFR, c-Met) vs. Non-Functionalized Scaffolds

Patent landscape analysis reveals that 3-phenylthio-substituted 1H-pyrrolo[2,3-b]pyridines are explicitly claimed as intermediates and active scaffolds in multiple kinase inhibitor patent families. The Incyte Corporation patent US20070135461A1 broadly claims heteroaryl-substituted pyrrolo[2,3-b]pyridines as Janus kinase (JAK) modulators, with the C3-thioether linkage serving as a key structural feature for hinge-region interactions [1]. The DE102004060659A1 patent (Saltigo GmbH, a LANXESS subsidiary) explicitly describes 3-substituted 1H-pyrrolo[2,3-b]pyridines as important intermediates for active pharmaceutical ingredient synthesis, referencing WO 2004/009601 and WO 2004/039796 [2]. The sulfone analog (CHEMBL538932) has been tested against c-Met kinase in a TR-FRET assay, providing class-level evidence that the 3-phenylchalcogenide substitution pattern engages clinically relevant kinase targets [3]. By contrast, the unsubstituted parent 7-azaindole lacks the C3 substituent entirely and does not appear as a directly claimed intermediate in these kinase-focused patent families.

Kinase inhibitor Patent analysis Drug discovery intermediate

Recommended Application Scenarios for 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Redox-Tunable C3 Substituents

Medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the 7-azaindole hinge-binding scaffold can utilize 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine as a starting material to systematically explore the electronic and steric effects of C3 substituent oxidation state. The thioether can be used directly for initial SAR, then selectively oxidized to sulfoxide or sulfone to probe hydrogen-bonding interactions with the kinase hinge region or ribose pocket. This approach is supported by patent precedents in JAK and c-Met inhibitor programs [1]. The availability of the compound's crystal structure further enables structure-based design by providing validated docking coordinates [2].

Parallel Library Synthesis for C3-Substituted 7-Azaindole SAR Exploration

For high-throughput medicinal chemistry campaigns, procurement of 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine as a single building block enables generation of three distinct sub-libraries (thioether, sulfoxide, sulfone) through controlled oxidation, followed by further N1-functionalization or cross-coupling at other positions. This 'one building block, multiple chemotypes' strategy reduces the number of procurement events and inventory SKUs compared to sourcing separate thioether and sulfone analogs [1]. The compound's demonstrated multi-gram synthetic accessibility via the I₂/PEG-200-mediated deoxygenative chalcogenation route supports scale-up for library production [2].

Co-Crystal Engineering and Solid-Form Development Leveraging Solved Crystal Structure

Pharmaceutical development groups undertaking co-crystal screening or solid-form optimization of 7-azaindole-based candidates can use the crystallographically characterized 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine as a model system for studying intermolecular interactions of the scaffold. The known monoclinic P2₁/n packing arrangement, with N−H···N hydrogen-bonding motifs typical of 7-azaindoles, provides a validated reference for predicting co-crystal formers and polymorph stability in more advanced analogs [1]. This structural knowledge reduces empirical screening burden compared to non-characterized analogs.

Process Chemistry Route Scouting for Late-Stage Oxidation Strategies

Process research groups evaluating synthetic routes to sulfoxide- or sulfone-containing 7-azaindole APIs can employ 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine to benchmark oxidation conditions (e.g., mCPBA, Oxone, H₂O₂/catalyst systems) without committing to costly advanced intermediates. The well-defined crystal structure allows reaction progress to be monitored by XRPD or single-crystal analysis of isolated intermediates, providing high-confidence process analytical technology (PAT) data [1][2].

Quote Request

Request a Quote for 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.